Trifluoroacetato de β-alanina 7-amido-4-metilcumarina

Descripción general

Descripción

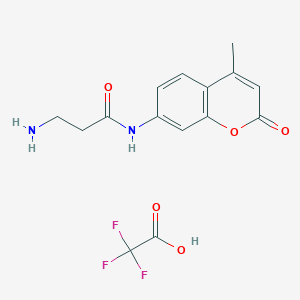

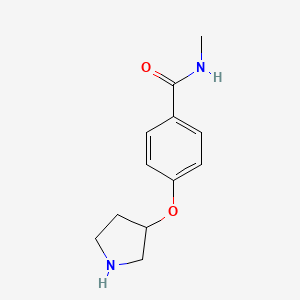

Beta-alanine 7-amido-4-methylcoumarin trifluoroacetate salt is a compound with the empirical formula C13H14N2O3 · C2HF3O2 . It is also known as L-Alanine 4-methyl-7-coumarinylamide trifluoroacetate salt .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14N2O3.C2HF3O2/c1-8-6-13(17)18-11-7-9(2-3-10(8)11)15-12(16)4-5-14;3-2(4,5)1(6)7/h2-3,6-7H,4-5,14H2,1H3,(H,15,16);(H,6,7) .Physical and Chemical Properties Analysis

This compound is a solid and can be dissolved in water to a concentration of 50 mg/mL, yielding a clear, colorless to very faintly yellow solution . Its molecular weight is 360.29 .Aplicaciones Científicas De Investigación

Sustrato de Aminopeptidasa

H-beta-Ala-AMC TFA es un sustrato fluorogénico para aminopeptidasa . Las aminopeptidasas son enzimas que catalizan la escisión de aminoácidos del extremo amino de sustratos proteicos o peptídicos. Desempeñan funciones cruciales en la degradación de proteínas, la regulación de procesos biológicos y la patogénesis de enfermedades .

Detección de la actividad de la elastasa pancreática

Este compuesto puede utilizarse para la detección de la actividad de la elastasa pancreática . La elastasa pancreática es una enzima producida por el páncreas y se utiliza como biomarcador de la función pancreática exocrina .

Detección de la actividad de la arilamidasa

H-beta-Ala-AMC TFA también puede utilizarse para detectar la actividad de la arilamidasa . Las arilamidasas son enzimas que hidrolizan arilamidas, y su actividad puede ser indicativa de ciertas infecciones bacterianas .

Detección de la actividad de la aminopeptidasa de β-alanina

Este compuesto puede utilizarse para detectar Pseudomonas aeruginosa que tienen actividad de aminopeptidasa de β-alanina . La aminopeptidasa de β-alanina es una enzima que cataliza la eliminación de un aminoácido del extremo de β-alanina de un péptido .

Detección de ciertas especies bacterianas

Beta-Ala-AMC puede utilizarse para detectar ciertas especies bacterianas en alimentos y otras muestras . Se detectó actividad de aminopeptidasa de β-alanina en Serratia liquefaciens, Pseudomonas aeruginosa, Pseudomonas fluorescens, Burkholderia cepacia, Pseudomonas mendocina y Ochrobactrum anthropi .

Mecanismo De Acción

Target of Action

The primary target of H-beta-Ala-AMC TFA is aminopeptidase . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides. They play a crucial role in protein degradation and regulation of biological processes.

Mode of Action

H-beta-Ala-AMC TFA acts as a fluorogenic substrate for aminopeptidase . When cleaved by aminopeptidase, it releases a fluorescent signal, which can be detected and quantified. This property makes it a useful tool for studying the activity of aminopeptidase in various biological contexts.

Biochemical Pathways

Aminopeptidases are known to play a role in the regulation of various biological processes, including peptide hormone activity, immune response, and protein maturation .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (ADME) would also play a role in its bioavailability .

Result of Action

The cleavage of H-beta-Ala-AMC TFA by aminopeptidase results in the release of a fluorescent signal. This allows for the detection and quantification of aminopeptidase activity. Therefore, the primary molecular effect of H-beta-Ala-AMC TFA is the generation of a detectable signal that reflects aminopeptidase activity .

Action Environment

The action of H-beta-Ala-AMC TFA is likely influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other proteins or molecules that could interfere with aminopeptidase activity, and the concentration of aminopeptidase itself

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Beta-alanine 7-amido-4-methylcoumarin trifluoroacetate salt is a substrate for the enzyme aminopeptidase . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides . The interaction between Beta-alanine 7-amido-4-methylcoumarin trifluoroacetate salt and aminopeptidase results in a blue fluorescent solution .

Cellular Effects

The effects of Beta-alanine 7-amido-4-methylcoumarin trifluoroacetate salt on cells are primarily related to its role as a substrate for aminopeptidase. The product of this enzymatic reaction can be used to differentiate between gram-positive and gram-negative bacteria , indicating its potential utility in microbiological research and clinical diagnostics.

Molecular Mechanism

The molecular mechanism of action of Beta-alanine 7-amido-4-methylcoumarin trifluoroacetate salt involves its interaction with the enzyme aminopeptidase. When this compound is cleaved by aminopeptidase, it releases a blue fluorescent product . This fluorescence can be detected and measured, providing a quantitative readout of aminopeptidase activity.

Metabolic Pathways

Beta-alanine 7-amido-4-methylcoumarin trifluoroacetate salt is involved in the metabolic pathway of aminopeptidase activity. Aminopeptidases are involved in protein degradation and turnover, and they play a crucial role in the regulation of peptide levels in cells .

Propiedades

IUPAC Name |

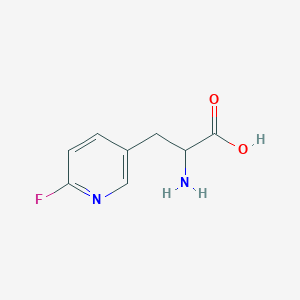

3-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3.C2HF3O2/c1-8-6-13(17)18-11-7-9(2-3-10(8)11)15-12(16)4-5-14;3-2(4,5)1(6)7/h2-3,6-7H,4-5,14H2,1H3,(H,15,16);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXHWJNREYBZJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2,4-Dichloro-5-[(4-nitrobenzyl)oxy]-phenyl}acetamide](/img/structure/B1647952.png)

![Cyclopropyl[4-[1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-methylethyl]phenyl]methanone](/img/structure/B1647993.png)